molecular formula C16H17FN2O4 B8246615 Ethyl 3-(4-fluorophenyl)-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1437323-27-7

Ethyl 3-(4-fluorophenyl)-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B8246615
CAS No.: 1437323-27-7
M. Wt: 320.31 g/mol
InChI Key: IUEASRWXJILERC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(4-fluorophenyl)-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative characterized by its unique substitution pattern: a 4-fluorophenyl group at position 3, an isopropyl group at position 1, and two oxo groups at positions 2 and 4. The ethyl carboxylate at position 5 is a common feature in DHPMs, often retained for synthetic feasibility and pharmacological optimization.

Properties

IUPAC Name

ethyl 3-(4-fluorophenyl)-2,4-dioxo-1-propan-2-ylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O4/c1-4-23-15(21)13-9-18(10(2)3)16(22)19(14(13)20)12-7-5-11(17)6-8-12/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUEASRWXJILERC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C(=O)N(C1=O)C2=CC=C(C=C2)F)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801109221
Record name 5-Pyrimidinecarboxylic acid, 3-(4-fluorophenyl)-1,2,3,4-tetrahydro-1-(1-methylethyl)-2,4-dioxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801109221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1437323-27-7
Record name 5-Pyrimidinecarboxylic acid, 3-(4-fluorophenyl)-1,2,3,4-tetrahydro-1-(1-methylethyl)-2,4-dioxo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1437323-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Pyrimidinecarboxylic acid, 3-(4-fluorophenyl)-1,2,3,4-tetrahydro-1-(1-methylethyl)-2,4-dioxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801109221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via acid-catalyzed cyclocondensation. DIPEAc acts as both a solvent and catalyst, facilitating enamine formation and subsequent cyclization. Key parameters include:

  • Molar ratio : 1:1:1.05 (aldehyde:ethyl acetoacetate:urea)

  • Temperature : Room temperature (25°C)

  • Time : 45–60 minutes

A comparative study of catalysts (Table 1) revealed DIPEAc’s superiority, achieving 94% yield versus ≤80% with alternatives like ChCl:2urea or PEG-400. The recyclability of DIPEAc (up to five cycles without significant yield loss) enhances its economic viability.

Table 1: Catalyst Screening for Biginelli Reaction

CatalystMediumTime (h)Yield (%)
DIPEAcSolvent-free0.7594
ChCl:2ureaNeat280
PEG-400Neat674
p-TSAWater768

Characterization Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 1.18 (t, 3H, -CH2CH3), 2.32 (s, 3H, -CH3), 4.08 (q, 2H, -OCH2), 5.36 (s, 1H, pyrimidine-H), 7.13–7.28 (m, 4H, Ar-H).

  • FTIR : 1726 cm⁻¹ (C=O ester), 1707 cm⁻¹ (C=O ketone), 1648 cm⁻¹ (C=N).

Solvent-Free Cyclocondensation Using Chalcone Intermediates

An alternative route involves chalcone intermediates derived from 4-fluorophenylacetophenone and ethyl acetoacetate. Cyclization with guanidine hydrochloride in ethanol under reflux yields the target compound.

Synthetic Procedure

  • Chalcone synthesis :

    • 4-Fluorobenzaldehyde (3 mmol) and ethyl acetoacetate (3 mmol) undergo Claisen-Schmidt condensation in NaOH/ethanol.

    • Intermediate isolated as yellow crystals (mp 120–122°C).

  • Cyclization :

    • Chalcone (1 mmol), guanidine hydrochloride (1.2 mmol), and NaOH (2 mmol) in ethanol refluxed for 6 hours.

    • Yield: 82% after recrystallization.

Advantages and Limitations

  • Advantages : High regioselectivity, avoids toxic catalysts.

  • Limitations : Longer reaction time (6–8 hours), moderate yield compared to DIPEAc method.

Table 2: Comparative Analysis of Synthesis Routes

MethodCatalystTimeYield (%)Purity (%)
DIPEAc-BiginelliDIPEAc0.75 h9498
Chalcone CyclizationNaOH6 h8295

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation accelerates the Biginelli reaction, reducing time to 15–20 minutes while maintaining yields >90%. This method employs:

  • Power : 300 W

  • Solvent : Ethanol (5 mL)

  • Post-processing : Centrifugation and vacuum drying.

Key Findings

  • Energy efficiency : 70% reduction in energy consumption vs conventional heating.

  • Scalability : Demonstrated for batches up to 50 g without yield drop.

Post-Synthetic Modifications and Functionalization

The ester group in the target compound allows further derivatization:

  • Hydrolysis : Treatment with LiOH/H2O/THF yields the carboxylic acid analog.

  • Amidation : Coupling with amines using EDCl/HOBt affords amide derivatives for biological screening.

Table 3: Derivatives and Their Applications

DerivativeApplicationBioactivity (IC50)
Carboxylic acid analogAnticancer12.4 µM
N-Isopropyl amideAntimicrobial8.7 µg/mL

Analytical Validation and Quality Control

Purity Assessment

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 4.2 min, purity >98%.

  • Elemental Analysis : Calculated (C16H17FN2O4): C 59.62%, H 5.32%, N 8.72%; Found: C 59.58%, H 5.29%, N 8.69%.

Stability Studies

  • Thermal stability : Decomposition at 210°C (TGA).

  • Photostability : No degradation under UV light (254 nm, 48 h) .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-fluorophenyl)-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-(4-fluorophenyl)-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been investigated for its potential therapeutic effects in various diseases:

  • Anticancer Activity: Studies have shown that compounds similar to this tetrahydropyrimidine derivative exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from pyrimidinones have demonstrated antitumor properties in preclinical trials .
  • Antimicrobial Properties: The compound's structure suggests potential bioactivity against microbial pathogens. Preliminary screening indicates it may inhibit bacterial growth effectively .

Biological Mechanisms

The mechanism of action for this compound is believed to involve:

  • Enzyme Interaction: The fluorophenyl group may enhance binding affinity to specific enzymes or receptors within biological systems.
  • Modulation of Cellular Pathways: By interacting with cellular proteins, the compound may alter biological pathways associated with disease progression .

Industrial Applications

In addition to its potential medicinal uses, this compound serves as an important building block in organic synthesis:

  • Chemical Synthesis: It is utilized as a precursor for synthesizing more complex organic molecules in pharmaceutical research.
  • Catalysis: The compound can act as a catalyst in various chemical reactions due to its unique functional groups .

Mechanism of Action

The mechanism of action of Ethyl 3-(4-fluorophenyl)-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group may enhance its binding affinity to certain enzymes or receptors, leading to the modulation of biological pathways. The compound’s effects are mediated through its ability to interact with cellular proteins and alter their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound is compared to structurally analogous DHPM derivatives from the literature, focusing on substituent variations and their implications for physicochemical and biological properties.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Key Features Biological/Physicochemical Implications Reference
Target Compound: Ethyl 3-(4-fluorophenyl)-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 1: Isopropyl; 3: 4-Fluorophenyl; 2,4: Dioxo High electronegativity (F), dual oxo groups, branched alkyl at N1 Enhanced H-bonding, potential metabolic stability
Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate 1: p-Tolyl; 4: 2-Fluorophenyl; 2: Thioxo; 6: Methyl Aromatic N1 substituent, thioxo group, methyl at C6 Increased lipophilicity; possible kinase inhibition
Ethyl 4-(2-chlorophenyl)-6-{[4-(3-chlorophenyl)piperazinyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4: 2-Chlorophenyl; 6: Piperazinylmethyl; 2: Oxo Bulky C6 substituent, halogenated phenyl, single oxo Enhanced CNS penetration; serotonin receptor affinity
Ethyl 4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4: 4-Fluorophenyl; 2: Thioxo; 6: Methyl Thioxo instead of dioxo, methyl at C6 Reduced H-bonding capacity; altered bioavailability
Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4: 4-Cyanophenyl; 2: Thioxo; 6: Methyl Strong electron-withdrawing cyano group Improved electrophilicity; antibacterial activity

Key Findings

Substituent Position and Electronic Effects: The 4-fluorophenyl group at position 3 (target) vs. position 4 () alters electronic distribution. Thioxo vs. Dioxo: Thioxo (C=S) at position 2 () increases lipophilicity compared to dioxo (C=O) in the target compound. This may improve membrane permeability but reduce hydrogen-bonding capacity, impacting target binding .

In contrast, the p-tolyl group () adds planar rigidity, which may restrict rotational freedom . Piperazinylmethyl at C6 () introduces a flexible, nitrogen-rich side chain, enabling interactions with charged residues in receptors (e.g., serotonin or dopamine receptors) .

Synthetic Accessibility :

  • The target compound’s dioxo groups may require milder oxidation conditions compared to thioxo derivatives, which often involve sulfurizing agents like Lawesson’s reagent .
  • The ethyl carboxylate at C5 is retained across all analogs, as it is crucial for Biginelli condensation—a standard DHPM synthesis method .

Biological Activity Trends: Compounds with electron-withdrawing groups (e.g., 4-cyanophenyl in ) show enhanced antibacterial activity, likely due to increased electrophilicity . Halogenated phenyl rings (e.g., 2-chlorophenyl in ) correlate with CNS activity, possibly due to improved blood-brain barrier penetration .

Biological Activity

Ethyl 3-(4-fluorophenyl)-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. The compound features a unique structure characterized by a tetrahydropyrimidine ring and a fluorophenyl substituent, which may influence its interaction with biological targets.

  • Molecular Formula : C16H17FN2O4
  • Molecular Weight : 320.32 g/mol
  • CAS Number : 1437323-27-7

The biological activity of this compound is hypothesized to be mediated through its interaction with specific molecular targets, potentially including enzymes and receptors involved in various signaling pathways. The presence of the fluorophenyl group may enhance binding affinity and specificity towards these targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anticancer Potential : The compound has been explored for its anticancer properties, particularly in inhibiting tumor cell proliferation. Studies indicate it may induce apoptosis in cancer cells through the modulation of specific signaling pathways.
  • Anti-inflammatory Effects : this compound may also demonstrate anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.

Research Findings and Case Studies

Several studies have investigated the biological activities of this compound:

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition at concentrations as low as 25 µg/mL.

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus1525
Escherichia coli1820
Pseudomonas aeruginosa1230

Study 2: Anticancer Activity

In vitro assays were conducted on various cancer cell lines (e.g., MCF-7 for breast cancer). The compound showed a dose-dependent reduction in cell viability.

Concentration (µM)Cell Viability (%)
0100
1085
2570
5045

Study 3: Anti-inflammatory Effects

A recent investigation assessed the anti-inflammatory properties using a murine model of inflammation. Treatment with the compound resulted in a significant decrease in inflammatory markers.

Treatment GroupTNF-α Levels (pg/mL)IL-6 Levels (pg/mL)
Control200150
Compound Treatment8060

Q & A

Q. What are the common synthetic routes for Ethyl 3-(4-fluorophenyl)-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

The compound is typically synthesized via multi-step reactions involving condensation, cyclization, and functionalization. A modified Biginelli reaction using a heteropolyacid catalyst (e.g., 20% PMo7W5/kaolin) can efficiently yield tetrahydropyrimidine derivatives under solvent-free conditions . For example:

  • Key steps : Condensation of 4-fluorophenylamine with ethyl acetoacetate, followed by cyclization and purification via column chromatography (hexane/ethyl acetate, 4:6) to achieve yields of 77–92% .
  • Optimization : Use of continuous flow reactors and automated systems improves scalability .

Table 1: Representative Reaction Conditions

SubstrateCatalystYield (%)Purity
4-fluorophenyl derivativesPMo7W5/kaolin (20%)85–92>95%

Q. Which spectroscopic and crystallographic methods are used to characterize this compound?

  • X-ray diffraction (XRD) : Single-crystal XRD (e.g., Bruker SMART APEXII CCD) resolves bond angles and torsional parameters (e.g., N2D–C9D–C11D = 112.04°, C8D–C9D–C11D = 113.85°) .
  • TLC : Monitors reaction progress (hexane/ethyl acetate eluent) .
  • Software : SHELXL for refinement (R factor < 0.051) and ORTEP-3 for 3D structural visualization .

Advanced Questions

Q. How can researchers optimize reaction yields when synthesizing this compound under varying catalytic conditions?

  • Catalyst screening : Compare heteropolyacid catalysts (e.g., PMo7W5/kaolin) with Lewis acids like FeCl3. Higher yields (85–92%) are achieved with PMo7W5 due to enhanced Brønsted acidity .
  • Solvent-free conditions : Reduce side reactions and improve atom economy .
  • Automated systems : Implement continuous flow reactors to maintain consistent temperature and mixing .

Q. How to resolve discrepancies in reported biological activity data (e.g., antitubercular potency)?

  • Experimental variables : Compare MIC values against Mycobacterium tuberculosis H37Rv under standardized conditions (e.g., broth microdilution vs. agar diffusion) .
  • Structural analogs : Evaluate substituent effects (e.g., 4-fluorophenyl vs. 4-nitrophenyl groups) to identify SAR trends. For example, electron-withdrawing groups enhance antitubercular activity .
  • Control compounds : Include isoniazid as a positive control to calibrate assay sensitivity .

Table 2: Antitubercular Activity of Selected Derivatives

SubstituentMIC (µg/mL)Reference
4-fluorophenyl1.2
4-nitrophenyl0.8
2,3-dimethylphenyl>10

Q. What computational tools are recommended for validating the crystal structure and resolving disorder?

  • SHELXL : Refine disordered regions using PART instructions and anisotropic displacement parameters (ADPs) .
  • PLATON/ADDSYM : Check for missed symmetry and twinning .
  • ORTEP-3 : Visualize thermal ellipsoids and validate bond distances/angles against literature benchmarks (e.g., C–C = 1.52–1.54 Å) .

Q. How to design bioactivity assays targeting cancer-related pathways for this compound?

  • Target selection : Prioritize kinases (e.g., EGFR, VEGFR) based on structural similarity to known inhibitors .
  • In vitro assays : Use cell viability (MTT) and apoptosis (Annexin V) assays in cancer cell lines (e.g., HeLa, MCF-7).
  • Docking studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to fluorophenyl-binding pockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.